1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
CAS No.: 351338-99-3
Cat. No.: VC20097333
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351338-99-3 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C18H19N3O3/c1-13(22)21-18(2,12-14-4-6-16(23-3)7-5-14)24-17(20-21)15-8-10-19-11-9-15/h4-11H,12H2,1-3H3 |
| Standard InChI Key | HROQBFAOTBDFQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)CC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is stabilized by aromatic conjugation, contributing to its metabolic resistance and ability to engage in π-π stacking interactions with biological targets. The 4-methoxyphenyl group at position 2 and the pyridine ring at position 5 introduce steric bulk and electronic diversity, enhancing binding specificity .
Spectroscopic Characterization
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IR Spectroscopy: Key absorption bands include C=O stretching (~1680 cm⁻¹) from the acetyl group and aromatic C-H bending (~830 cm⁻¹) from the pyridine ring .
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¹H NMR: Distinct signals include a singlet for the methyl group (δ ~2.6 ppm), a doublet for pyridine protons (δ ~8.8 ppm), and a multiplet for methoxyphenyl protons (δ ~6.9–7.5 ppm) .
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Mass Spectrometry: The molecular ion peak at m/z 325.4 confirms the molecular weight, with fragmentation patterns indicating cleavage of the oxadiazole ring .
Synthetic Pathways
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclization of isonicotinic acid hydrazide with triethyl orthoacetate under reflux conditions . This step achieves yields of 81–89% and forms the 5-pyridin-4-yl substituent .
Functionalization Steps
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Methoxyphenyl Incorporation: The 2-[(4-methoxyphenyl)methyl] group is introduced via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of potassium carbonate.
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Acetylation: The terminal ethanone group is appended through Friedel-Crafts acylation, employing acetyl chloride and a Lewis acid catalyst.
Table 1: Key Synthetic Intermediates and Conditions
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Pharmacological Mechanisms
Molecular Docking Insights
Docking studies using MOE software reveal strong binding affinities (ΔG = −10.32 kcal/mol) to EGFR-TK, facilitated by hydrogen bonds between the oxadiazole oxygen and Thr766 residue . The methoxyphenyl group engages in hydrophobic interactions with Leu694 and Val702, enhancing selectivity .
Enzyme Inhibition
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Thymidylate Synthase: The pyridine nitrogen coordinates with the enzyme’s folate-binding site, inhibiting dTMP synthesis .
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HDAC6: The acetyl group mimics histone lysine residues, blocking deacetylation and inducing apoptosis .
Future Directions
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Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability, such as replacing the acetyl group with a prodrug moiety.
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Combination Therapy: Synergistic studies with cisplatin or paclitaxel to overcome multidrug resistance .
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Toxicology Profiles: Acute and chronic toxicity assessments in murine models to establish safety margins.
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